REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.C(N(CC)[C:16](Cl)=[S:17])C.Cl>C1(C)C=CC=CC=1>[N:1]([C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1)=[C:16]=[S:17]
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Name
|
|
Quantity
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82.5 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
83.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=S)Cl)CC
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed
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Type
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TEMPERATURE
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Details
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by heating for 8 hours
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Duration
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8 h
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Type
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ADDITION
|
Details
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was added to the reaction mixture
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Type
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CUSTOM
|
Details
|
the toluene layer was separated
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Type
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WASH
|
Details
|
washed with water
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Type
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DISTILLATION
|
Details
|
The toluene was distilled off under reduced pressure
|
Type
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CUSTOM
|
Details
|
the residual oily product was crystallized from methanol
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Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.1 g | |
YIELD: PERCENTYIELD | 74.5% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |